molecular formula C15H25N5O2 B2809733 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797172-55-4

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2809733
CAS No.: 1797172-55-4
M. Wt: 307.398
InChI Key: XEJGQJOGCPNKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a piperidine scaffold substituted with a 6-methylpyridazin-3-yl group and a 2-methoxyethyl chain. This compound’s design integrates heterocyclic (pyridazine) and ether (methoxyethyl) functionalities, which are often associated with improved solubility and target engagement in medicinal chemistry .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-12-3-4-14(19-18-12)20-8-5-13(6-9-20)11-17-15(21)16-7-10-22-2/h3-4,13H,5-11H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJGQJOGCPNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Methoxyethyl Intermediate: This step involves the reaction of 2-methoxyethanol with a suitable reagent to form the methoxyethyl intermediate.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized by reacting 6-methylpyridazine with appropriate reagents under controlled conditions.

    Coupling Reaction: The methoxyethyl and pyridazinyl intermediates are then coupled with piperidine to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Target Engagement: The urea group in the target compound may act as a hydrogen-bond donor/acceptor, similar to other urea-based kinase inhibitors (e.g., ’s Compound 1) .
  • Selectivity : The 6-methylpyridazin-3-yl group could confer selectivity over pyridine-based analogues (e.g., ’s compound) due to differences in electronic profiles .
  • Therapeutic Potential: Structural parallels to Goxalapladib and vapendavir suggest applications in metabolic or infectious diseases, though specific target validation is needed .

Biological Activity

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in modulating biological targets relevant to various diseases. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is C14H22N4O3C_{14}H_{22}N_{4}O_{3}. The compound features a piperidine ring, a methoxyethyl group, and a methylpyridazin moiety, which are essential for its biological activity.

PropertyValue
Molecular FormulaC14H22N4O3C_{14}H_{22}N_{4}O_{3}
Molecular Weight294.35 g/mol
IUPAC Name1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Studies

Research has demonstrated various biological activities associated with 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea:

Anticancer Activity

In vitro studies have shown that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, studies on piperidine derivatives have reported inhibition of cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. These effects are often linked to the modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Piperidine derivatives, including those with pyridazin moieties, have been evaluated for antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological implications of piperidine derivatives:

  • Study on Anticancer Properties : A study published in Medicinal Chemistry highlighted the synthesis and evaluation of piperidine derivatives against various cancer cell lines, showing promising results for compounds with similar structural features .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial activities of pyridazine-containing compounds found that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : A detailed investigation into the mechanism of action revealed that these compounds could disrupt metabolic pathways in pathogens, leading to increased susceptibility to treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the formation of intermediates like the piperidin-4-ylmethyl scaffold. For example, coupling reactions (e.g., urea bond formation) between a methoxyethylamine derivative and a 6-methylpyridazinyl-piperidine intermediate are common. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used with bases like triethylamine to facilitate reactions. Reaction conditions (temperature, time) are optimized to achieve yields >60% .
  • Critical Step : Purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : To confirm the presence of methoxyethyl, pyridazine, and piperidine moieties. For instance, the methoxy group shows a singlet at ~3.3 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C17H24N6O2) and molecular weight (e.g., 344.42 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Polar solvents like DMSO or ethanol are preferred due to the methoxyethyl and urea groups. Limited solubility in water (<1 mg/mL) necessitates solvent optimization for in vitro assays .
  • Stability : Stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Storage at –20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this urea derivative?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity in urea bond formation .
  • Catalyst Optimization : Use coupling agents like EDCI/HOBt to improve efficiency in amide/urea bond formation .
  • Temperature Gradients : For example, increasing from 25°C to 60°C during coupling reactions can reduce side products .
    • Case Study : A 15% yield increase was achieved by switching from DCM to DMF in a similar urea derivative synthesis .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., pyridazine vs. pyridine substitutions) to identify critical pharmacophores. For example, replacing pyridazine with pyridine in analogs reduced enzyme inhibition by 40% .
  • Orthogonal Assays : Validate conflicting data (e.g., IC50 discrepancies) using fluorescence polarization and surface plasmon resonance (SPR) to confirm binding kinetics .
    • Example : A study resolved contradictory kinase inhibition data by identifying off-target interactions via proteome-wide profiling .

Q. What computational methods predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like soluble epoxide hydrolase (sEH) or kinase domains. The urea moiety often forms hydrogen bonds with catalytic residues (e.g., Asp335 in sEH) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. For example, a piperidine-methyl analog showed stable hydrogen bonding with sEH over 80 ns .
    • Validation : Correlate computational results with experimental IC50 values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.